molecular formula C16H31FO2 B164350 2-Fluoropalmitic acid CAS No. 89270-22-4

2-Fluoropalmitic acid

Cat. No.: B164350
CAS No.: 89270-22-4
M. Wt: 274.41 g/mol
InChI Key: JGRIJJOLCNCSNX-UHFFFAOYSA-N
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Description

2-Fluoropalmitic acid is a fluorinated analog of palmitic acid, a long-chain fatty acid

Mechanism of Action

Target of Action

2-Fluoropalmitic acid primarily targets acyl-CoA synthetases (ACS) . ACS are enzymes that activate fatty acids with chain lengths of 12 to 20 carbon atoms . The length of the carbon chain of the fatty acid species defines the substrate specificity for the different ACS .

Mode of Action

This compound functions as an inhibitor of acyl-CoA synthetase . It suppresses the viability and stem-like phenotype of glioma stem cells (GSCs) and inhibits the proliferation and invasion of glioma cell lines .

Biochemical Pathways

The introduction of a fluorine atom in this compound can affect the substrate’s interaction with enzymes such as fatty acid synthetases . This compound inhibits sphingosine biosynthesis and long-chain acyl-CoA synthetase . It suppresses the expression of phosphor-ERK, CD133, and SOX-2; reduces MMP-2 activity; and increases methylation of the MGMT promoter .

Pharmacokinetics

It’s known that the compound exhibits its effects at non-cytotoxic concentrations .

Result of Action

This compound has been identified as a potential therapeutic agent against Glioblastoma (GBM), an aggressive malignant brain tumor . It suppresses the viability and stem-like phenotype of GSCs, inhibits the proliferation and invasion of glioma cell lines, and enhances the efficacy of temozolomide (TMZ), a chemotherapy drug .

Action Environment

It’s worth noting that the compound’s inhibitory effects on viral replication primarily stem from lipid droplet (ld) disruption rather than palmitoylation inhibition . Fatty acid (FA) assays demonstrated that this compound reduces the FA level in mitochondria while concurrently increasing FA levels in the cytoplasm .

Biochemical Analysis

Biochemical Properties

2-Fluoropalmitic acid plays a significant role in biochemical reactions. It acts as an inhibitor of acyl-CoA synthetase, a key enzyme involved in lipid metabolism . This interaction with acyl-CoA synthetase alters the normal metabolic processes within the cell.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It suppresses the viability and stem-like phenotype of glioma stem cells (GSCs) . Furthermore, this compound inhibits the proliferation and invasion of glioma cell lines , indicating its potential as an anti-glioma agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. As an acyl-CoA synthetase inhibitor, it prevents the conversion of fatty acids to their CoA derivatives, thereby disrupting lipid metabolism . This inhibition can lead to changes in gene expression and cellular signaling pathways.

Metabolic Pathways

This compound is involved in lipid metabolism due to its interaction with acyl-CoA synthetase . This interaction can affect metabolic flux and metabolite levels within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluoropalmitic acid can be synthesized through the fluorination of palmitic acid. One common method involves the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction typically occurs under mild conditions, with the palmitic acid being dissolved in an appropriate solvent such as dichloromethane, and DAST being added dropwise at low temperatures to control the reaction rate .

Industrial Production Methods: Industrial production of this compound may involve similar fluorination techniques but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors could be advantageous in scaling up the production while maintaining safety and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoropalmitic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Fluoropalmitic acid has several applications in scientific research:

    Chemistry: Used as a probe to study enzyme specificity and fatty acid metabolism.

    Biology: Investigated for its effects on cellular processes and metabolic pathways.

    Medicine: Explored as a potential therapeutic agent against glioblastoma, a type of brain cancer.

Comparison with Similar Compounds

    Palmitic Acid: The non-fluorinated analog, commonly found in nature.

    2-Fluorostearic Acid: Another fluorinated fatty acid with similar properties but a longer carbon chain.

    2-Fluoromyristic Acid: A shorter-chain fluorinated fatty acid.

Uniqueness: 2-Fluoropalmitic acid is unique due to its specific position of fluorination, which significantly alters its interaction with enzymes and metabolic pathways compared to its non-fluorinated analogs. This makes it a valuable tool in biochemical research and a potential therapeutic agent .

Properties

IUPAC Name

2-fluorohexadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31FO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19/h15H,2-14H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGRIJJOLCNCSNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001347659
Record name 2-Fluorohexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16518-94-8
Record name 2-Fluorohexadecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016518948
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16518-94-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158288
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Fluorohexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the proposed mechanism of action for 2-fluoropalmitic acid against glioblastoma?

A1: While the exact mechanism is still under investigation, the research suggests that 2-FPA, as an acyl-CoA synthetase inhibitor, exerts its anti-glioma effects through multiple pathways [, ]:

  • Suppression of Stem-Like Phenotype: 2-FPA inhibits the expression of stemness markers such as CD133 and SOX-2, potentially limiting the self-renewal and tumorigenic capacity of glioblastoma stem cells (GSCs). []
  • Inhibition of Proliferation and Invasion: 2-FPA reduces the phosphorylation of ERK and STAT3 signaling pathways, known to be involved in cell proliferation and survival. It also suppresses MMP-2 activity, which plays a role in tumor invasion. [, ]
  • Epigenetic Modification: 2-FPA increases the methylation of the MGMT promoter. MGMT is a DNA repair enzyme, and its silencing through methylation can enhance the efficacy of temozolomide (TMZ) chemotherapy. []

Q2: How does the combination of this compound and temozolomide impact glioblastoma treatment?

A2: Research indicates a synergistic effect when 2-FPA is combined with TMZ [, ]. This means that the combined treatment exhibits greater efficacy than either agent alone. 2-FPA potentially enhances TMZ's cytotoxic effect by suppressing MGMT expression through promoter methylation, thus hindering DNA repair in glioblastoma cells and increasing their susceptibility to TMZ-induced damage [].

Q3: What further research is needed to translate the findings on this compound into clinical applications for glioblastoma?

A3: While promising, the research on 2-FPA is still in its early stages. Further investigations are crucial to determine its potential as a viable therapeutic option for glioblastoma:

  • In vivo Efficacy and Toxicity: Preclinical studies using animal models are necessary to evaluate the efficacy of 2-FPA against glioblastoma in vivo and to assess potential side effects and toxicity profiles. []

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